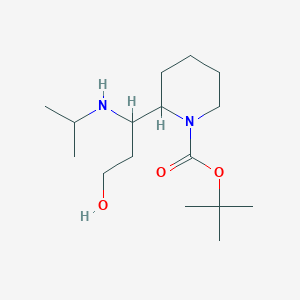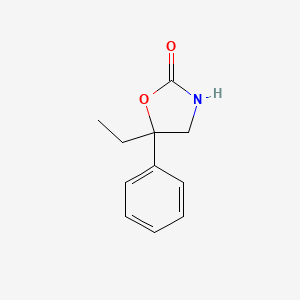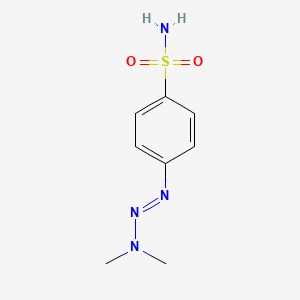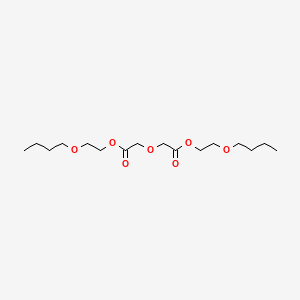
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a diethylamino group, and a difluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro Group:
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and suitable leaving groups.
Formation of the Difluorophenylacetamide Moiety: The difluorophenylacetamide moiety can be synthesized by reacting 3,5-difluorobenzyl chloride with acetamide under basic conditions.
Final Coupling: The final step involves coupling the quinazolinone core with the difluorophenylacetamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine for nucleophilic substitution, Selectfluor for electrophilic fluorination.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-amino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- N-(2-diethylamino-8-chloro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-dichlorophenyl)acetamide
Uniqueness
N-(2-diethylamino-8-fluoro-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide is unique due to the presence of both diethylamino and difluorophenylacetamide groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The specific arrangement of these functional groups can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Propriétés
Formule moléculaire |
C20H19F3N4O2 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)-8-fluoro-4-oxoquinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H19F3N4O2/c1-3-26(4-2)20-24-18-15(6-5-7-16(18)23)19(29)27(20)25-17(28)10-12-8-13(21)11-14(22)9-12/h5-9,11H,3-4,10H2,1-2H3,(H,25,28) |
Clé InChI |
WGDLTZWYGIIQIN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC2=C(C=CC=C2F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)





